molecular formula C12H8Cl2O3 B13457559 5-(2,6-Dichlorophenyl)-4-methylfuran-2-carboxylicacid

5-(2,6-Dichlorophenyl)-4-methylfuran-2-carboxylicacid

Cat. No.: B13457559
M. Wt: 271.09 g/mol
InChI Key: NNPURMOMTTUDEH-UHFFFAOYSA-N
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Description

5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a carboxylic acid group, a methyl group, and a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions such as temperature and pressure, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: 5-(2,6-dichlorophenyl)-4-methylfuran-2-methanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The presence of the 2,6-dichlorophenyl group enhances its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3/c1-6-5-9(12(15)16)17-11(6)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H,15,16)

InChI Key

NNPURMOMTTUDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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